molecular formula C7H16ClNO B11916777 2-(Ethoxymethyl)pyrrolidine hydrochloride CAS No. 1956309-41-3

2-(Ethoxymethyl)pyrrolidine hydrochloride

Cat. No.: B11916777
CAS No.: 1956309-41-3
M. Wt: 165.66 g/mol
InChI Key: RRBYXPBJKOSIKF-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. The pyrrolidine ring is a privileged saturated nitrogen heterocycle found in numerous bioactive molecules and approved drugs . This scaffold is highly valued for its three-dimensional coverage and the ability to efficiently explore pharmacophore space, characteristics that are enhanced by the sp3-hybridization and non-planarity of the ring . The (Ethoxymethyl) side chain on the pyrrolidine ring provides a point for further chemical modification, allowing researchers to fine-tune the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates . Pyrrolidine derivatives are extensively investigated for a wide spectrum of biological activities. Research indicates their potential in developing therapeutic agents for conditions including cancer, central nervous system diseases, and as anti-inflammatory or antibacterial agents . The specific stereochemistry of the pyrrolidine ring can significantly influence the biological activity of resulting compounds due to the enantioselective nature of protein targets . As a hydrochloride salt, this compound offers improved stability and handling properties compared to the free base. This product is intended for research applications such as method development, chemical synthesis, and as an intermediate in the creation of compound libraries. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1956309-41-3

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(ethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-9-6-7-4-3-5-8-7;/h7-8H,2-6H2,1H3;1H

InChI Key

RRBYXPBJKOSIKF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCCN1.Cl

Origin of Product

United States

Architectural Significance of Pyrrolidine Derivatives in Contemporary Chemical Research

The architectural significance of pyrrolidine (B122466) derivatives in modern chemical research is multifaceted. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug discovery and materials science. nih.govnih.gov This "pseudorotation" phenomenon contributes to the molecule's stereochemistry and provides a rigid scaffold that can be predictably functionalized. nih.govresearchgate.net

The pyrrolidine nucleus is a common motif in numerous natural products, including alkaloids with a wide range of biological activities. researchgate.netfrontiersin.org This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine scaffold into synthetic molecules, leading to the development of a significant number of FDA-approved drugs. lifechemicals.comnih.gov Furthermore, the ability of the pyrrolidine nitrogen to act as a base and a nucleophile, along with the potential for substitution at various positions on the ring, makes it a highly versatile synthetic intermediate. nih.gov

Overview of Substituted Pyrrolidines As Versatile Precursors in Complex Molecule Construction

Substituted pyrrolidines serve as invaluable precursors in the synthesis of complex molecules due to the diverse functionalities they can carry and the stereochemical control they offer. mdpi.commdpi.com The ability to introduce substituents at specific positions on the pyrrolidine (B122466) ring allows for the tailored construction of target molecules with desired properties. For instance, substituents at the C-2 position can influence the basicity of the nitrogen atom, a critical factor in its role as an organocatalyst. nih.gov

The synthesis of substituted pyrrolidines can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings, such as those derived from the chiral pool amino acid proline, or through the construction of the ring from acyclic precursors. mdpi.comresearchgate.net Techniques like 1,3-dipolar cycloadditions are powerful strategies for creating highly substituted pyrrolidines with excellent control over stereochemistry. nih.gov These methods provide access to a wide range of pyrrolidine-based building blocks that are essential for constructing complex natural products and novel therapeutic agents. enamine.netacs.org

Contextualization of 2 Ethoxymethyl Pyrrolidine Hydrochloride Within Modern Synthetic Methodologies

Strategic Retrosynthetic Analysis and Key Bond Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bonds of the pyrrolidine ring and the ether linkage.

A logical retrosynthetic approach for this compound (I) would involve disconnecting the ethoxymethyl substituent and the pyrrolidine ring itself. This leads to two key synthons: a 2-(hydroxymethyl)pyrrolidine intermediate (II) and an ethylating agent. Alternatively, disconnection of the C-N bond within the ring could lead to an open-chain amino alcohol or a related precursor. researchgate.net

Key Disconnection Strategies:

Disconnection PointPrecursor/SynthonCorresponding Synthetic Reaction
C-O bond of the ether2-(hydroxymethyl)pyrrolidine, Ethyl halide/sulfateWilliamson ether synthesis
C-N bond of the pyrrolidine1,4-dihalo-2-(ethoxymethyl)butane, Ammonia/amineCyclization
C-C bond adjacent to nitrogen4-amino-5-ethoxy-1-penteneIntramolecular hydroamination

Enantioselective and Diastereoselective Synthesis of the Pyrrolidine Core

Achieving the desired stereochemistry at the C2 position of the pyrrolidine ring is a critical aspect of the synthesis. Various asymmetric strategies have been developed to control the formation of chiral centers. mdpi.comrsc.org

Application of Chiral Catalysis in Asymmetric Ring Construction

Chiral catalysts, particularly those based on transition metals and organocatalysts, have proven highly effective in constructing chiral pyrrolidine rings. rsc.orgacs.org For instance, rhodium and iridium complexes with chiral ligands can catalyze the asymmetric hydrogenation of pyrrole (B145914) precursors or the cyclization of prochiral aminoalkenes. organic-chemistry.org Organocatalysts, such as proline and its derivatives, can promote enantioselective aldol (B89426) or Michael reactions to form key intermediates for pyrrolidine synthesis. mdpi.com

Examples of Chiral Catalysts in Pyrrolidine Synthesis:

Catalyst TypeReactionKey Features
Rhodium-based catalystsAsymmetric hydrogenationHigh enantioselectivity for the synthesis of 2-aryl pyrrolidines. organic-chemistry.org
Iridium-based catalystsBorrowing hydrogen annulationDirect synthesis from racemic diols and primary amines. organic-chemistry.org
Proline-derived organocatalystsAsymmetric aldol reactionEnvironmentally friendly, avoids the use of metals. mdpi.com
Cobalt and Nickel catalystsHydroalkylation of 3-pyrrolinesCatalyst-tuned regioselectivity for C2- or C3-alkylation. acs.org

Diastereoselective Control via Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This approach is widely used in pyrrolidine synthesis. acs.orgcapes.gov.br Evans oxazolidinones and Oppolzer's camphorsultam are common chiral auxiliaries that can be used to control the stereochemistry of alkylation or cycloaddition reactions leading to substituted pyrrolidines. wikipedia.orgacs.org For example, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which then undergoes diastereoselective alkylation with a suitable electrophile to set the stereochemistry at the future C2 position of the pyrrolidine ring.

A study on the synthesis of a key chiral pyrrolidine fragment for the drug Upadacitinib utilized Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition to achieve high diastereoselectivity and enantioselectivity in the construction of the 3,4-syn substituted pyrrolidine moiety. acs.org The chiral auxiliary was efficiently disengaged and recovered for reuse. acs.org

Chemoenzymatic Strategies for Stereochemical Induction

Enzymes offer a powerful tool for creating stereochemically pure compounds under mild reaction conditions. nih.govacs.org Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.org Lipases can be employed for the kinetic resolution of racemic pyrrolidine derivatives. nih.govacs.org A chemoenzymatic approach could involve the enzymatic resolution of a racemic 2-(hydroxymethyl)pyrrolidine intermediate, followed by etherification to yield the enantiomerically pure target compound.

Recent research has demonstrated the use of transaminases to synthesize both enantiomers of 2-substituted pyrrolidines with excellent enantiomeric excesses (up to >99.5%) and good analytical yields (up to 90%). acs.org

Development and Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, which is particularly important in industrial-scale synthesis. researchgate.netresearchgate.net For the synthesis of this compound, key parameters to optimize include solvent, temperature, catalyst loading, and reaction time for each synthetic step.

For example, in a reductive amination step to form the pyrrolidine ring, screening different reducing agents (e.g., NaBH(OAc)₃, NaCNBH₃) and solvents can significantly impact the yield and selectivity. lookchem.com Similarly, in the etherification step, the choice of base and phase-transfer catalyst can be optimized to improve the efficiency of the reaction.

Table of Optimized Reaction Conditions for a Generic Reductive Amination:

ParameterCondition ACondition BCondition C (Optimized)
Reducing Agent NaBH₄NaCNBH₃NaBH(OAc)₃
Solvent Methanol (B129727)THF1,2-Dichloroethane
Temperature 25°C0°C25°C
Yield LowModerateHigh
Purity ModerateGoodExcellent

Investigation of Novel Synthetic Routes to this compound

The quest for more efficient and sustainable synthetic methods continually drives the investigation of novel routes. rsc.orgnih.gov This could involve the development of new catalytic systems, the use of multicomponent reactions, or the exploration of entirely new disconnection strategies. nih.govacs.org

One potential novel route could involve a domino reaction where the pyrrolidine ring and the ethoxymethyl group are installed in a single pot. For instance, a cross-metathesis/intramolecular aza-Michael addition sequence could be explored. rsc.org Another approach could be the use of Fischer carbene complexes to generate chromacyclobutanes, which can then be converted to pyrrolidine derivatives. rsc.org

Recent advances in C-H activation and amination reactions also present new possibilities for the direct synthesis of functionalized pyrrolidines from simpler starting materials, potentially reducing the number of synthetic steps. nih.gov

Protective Group Methodologies and Deprotection Techniques

The synthesis of this compound necessitates the temporary masking of the reactive secondary amine of the pyrrolidine ring to prevent unwanted side reactions during subsequent synthetic steps, such as the etherification of the hydroxymethyl group. The choice of protecting group is crucial and is dictated by its stability under the conditions of the desired transformation and the ease of its subsequent removal.

The most commonly employed protecting group for the pyrrolidine nitrogen in this context is the tert-butoxycarbonyl (Boc) group . The synthesis typically starts from a commercially available precursor such as (R)-(+)-1-Boc-2-pyrrolidinemethanol. sigmaaldrich.com The Boc group is favored due to its stability under a variety of non-acidic conditions, including those typically used for etherification. It effectively protects the amine as a carbamate (B1207046), rendering it less nucleophilic. acs.org

Another viable protecting group is the benzyloxycarbonyl (Cbz or Z) group . In one synthetic approach toward a related compound, 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine, the pyrrolidine nitrogen of the 2-(2-hydroxyethyl)pyrrolidine starting material was protected using benzyl (B1604629) chlorocarbonate. researchgate.netlookchem.com The Cbz group is stable under moderately acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering an alternative deprotection strategy that is orthogonal to the acid-labile Boc group. rsc.org

Deprotection Techniques

The final step in the synthesis of the free base, prior to its conversion to the hydrochloride salt, is the removal of the nitrogen protecting group.

Boc Deprotection: The cleavage of the N-Boc group is most commonly achieved under acidic conditions. acs.orgyoutube.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., methanol, dioxane, or ethyl acetate), efficiently removes the Boc group. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which subsequently forms isobutylene, and the carbamic acid, which decarboxylates to yield the free amine. acs.org The use of HCl for deprotection is particularly efficient for process chemistry as it can directly afford the desired hydrochloride salt in a single step. nih.gov

Recent research has also explored alternative, milder, or more sustainable methods for Boc deprotection, which can be advantageous when dealing with sensitive substrates. researchgate.net These include thermolytic methods using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated by microwave irradiation. googleapis.com

Table 1: Selected Methods for N-Boc Deprotection

Reagent/ConditionSolventTemperatureNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, highly effective method. acs.org
Hydrochloric Acid (HCl)Methanol, Dioxane, or Ethyl AcetateRoom TemperatureDirectly yields the hydrochloride salt. nih.gov
Oxalyl ChlorideMethanolRoom TemperatureMild conditions with reaction times of 1-4 hours. nih.gov
Thermolysis2,2,2-Trifluoroethanol (TFE)Reflux or 100-150°C (Microwave)Non-acidic method; microwave heating significantly accelerates the reaction. researchgate.netgoogleapis.com
Aqueous Phosphoric Acid--An alternative acidic condition. nih.gov

Cbz Deprotection: The Cbz group is typically removed via catalytic hydrogenolysis. rsc.org This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C), in a solvent like methanol or ethanol. lookchem.comrsc.org This method is mild and highly selective, leaving most other functional groups intact.

Process Chemistry Considerations for Scalable and Sustainable Synthesis

The transition from a laboratory-scale synthesis to a large-scale, industrial process introduces a distinct set of challenges. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable.

Etherification Step: The conversion of the hydroxyl group to an ethoxy ether is a key transformation. While the classical Williamson ether synthesis (using a strong base like sodium hydride and an ethyl halide) is effective, its scalability can be hampered by the use of hazardous reagents and the generation of salt byproducts. Sustainable alternatives are increasingly being explored. These include:

Reductive Etherification: This approach involves reacting the alcohol with an aldehyde in the presence of a reducing agent. rsc.orgnih.gov This method offers a more atom-economical route to ethers.

Catalytic Methods: The use of iron catalysts, such as iron(III) chloride, in green solvents like propylene (B89431) carbonate, has been reported for the etherification of benzyl alcohols. acs.org Such methods reduce reliance on toxic catalysts and volatile organic solvents. The development of similar catalytic systems for aliphatic alcohols is an active area of research.

Solvent Choice and Waste Reduction: The choice of solvent is critical for sustainable synthesis. Ideal process solvents are non-toxic, non-flammable, recyclable, and have a low environmental impact. Propylene carbonate is an example of a green and recyclable solvent that has been successfully used in etherification reactions. acs.org Minimizing solvent use and implementing recycling protocols are key to reducing the environmental footprint of the manufacturing process. Multicomponent reactions (MCRs) represent an advanced strategy that enhances chemical sustainability by combining multiple reactants in a single step, thereby reducing solvent consumption and waste generation. tandfonline.com

Catalysis in Pyrrolidine Synthesis: Modern synthetic methods for pyrrolidine derivatives often employ catalysis to improve efficiency and selectivity. While not always directly applied to the final steps for 2-(ethoxymethyl)pyrrolidine, these principles guide process development. For instance, iridium, rhodium, and copper-catalyzed reactions have been developed for the synthesis of the pyrrolidine ring itself from acyclic precursors, offering highly efficient and stereoselective routes. organic-chemistry.org Gold-catalyzed tandem reactions have also been shown to provide rapid access to complex pyrrolidine derivatives. acs.org

Purification and Isolation: For large-scale production, purification methods must be efficient and scalable. While chromatography is a powerful tool in the laboratory, it is often impractical and costly for industrial volumes. nih.gov Crystallization is the preferred method for purifying the final product. The formation of the hydrochloride salt of 2-(ethoxymethyl)pyrrolidine is advantageous as it typically yields a stable, crystalline solid that can be easily isolated and purified by filtration, separating it from process impurities. researchgate.netlookchem.com

Process Safety and Control: Scalable synthesis requires careful control of reaction parameters such as temperature, pressure, and reagent addition rates to ensure safety and reproducibility. The heat generated in exothermic reactions, for example, must be effectively managed to prevent runaway reactions. The development of a robust process involves detailed hazard analysis and the implementation of appropriate engineering controls.

Detailed Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of this compound and related derivatives often involves several key transformations, with reductive amination being a cornerstone. A common synthetic pathway to analogous 2-substituted pyrrolidines involves the reaction of a suitable aldehyde with a pyrrolidine precursor in the presence of a reducing agent. For instance, the synthesis of 2-(4-ethoxyphenyl)pyrrolidine (B1599349) hydrochloride is achieved through the reductive amination of 4-ethoxybenzaldehyde (B43997) with pyrrolidine, utilizing sodium triacetoxyborohydride (B8407120) as the reducing agent. A similar strategy can be envisioned for 2-(ethoxymethyl)pyrrolidine, potentially starting from ethoxyacetaldehyde (B8798478) and a suitable pyrrolidine precursor.

The mechanism of reductive amination proceeds through the initial formation of a hemiaminal by the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the aldehyde. Subsequent dehydration of the hemiaminal leads to the formation of a crucial iminium ion intermediate. The final step involves the reduction of this iminium ion by a hydride source, such as sodium triacetoxyborohydride, to yield the final 2-substituted pyrrolidine product.

Another key transformation is the construction of the pyrrolidine ring itself. One powerful method is the 1,3-dipolar cycloaddition of a nitrone with an alkene. For example, the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene has been used to synthesize functionalized (pyrrolidin-2-yl)phosphonates. mdpi.com This reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the stereochemistry of the final pyrrolidine ring is controlled by the geometry of the starting alkene.

Intramolecular cyclization reactions also play a significant role. For example, an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, has been developed for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This reaction likely proceeds through the activation of the α,β-unsaturated thioester by the chiral phosphoric acid, followed by the nucleophilic attack of the carbamate nitrogen to form the pyrrolidine ring. whiterose.ac.uk

Investigation of Stereochemical Induction and Control Mechanisms

The control of stereochemistry is paramount in the synthesis of chiral molecules like 2-(ethoxymethyl)pyrrolidine. The stereocenter at the C2 position of the pyrrolidine ring can be established with high stereoselectivity using various strategies.

One of the most effective methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comtcichemicals.com A close analog, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), is a well-known chiral auxiliary used in the SAMP/RAMP hydrazone methodology for asymmetric alkylation. harvard.edu This suggests that 2-(ethoxymethyl)pyrrolidine could similarly function as a chiral auxiliary, where the stereogenic center at C2 directs the approach of electrophiles to a prochiral center in a tethered substrate, leading to high diastereoselectivity.

The stereochemical outcome of pyrrolidine synthesis can also be controlled through catalyst-controlled reactions. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be highly diastereoselective. researchgate.netacs.org It is proposed that the initial reduction of a substituent on the pyrrole ring creates a new stereocenter that directs the subsequent hydrogenation of the pyrrole ring from a specific face. researchgate.netacs.org

Furthermore, the stereospecificity of certain reactions can be exploited. A notable example is the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which involves an asymmetric allylic alkylation to set the stereocenter, followed by a stereoretentive ring contraction. nih.gov This demonstrates that with a carefully designed reaction sequence, the stereochemical integrity of a chiral center can be maintained throughout the synthesis.

Kinetic and Thermodynamic Studies of Relevant Reaction Systems

Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of reactions involving this compound and its precursors. Such studies are essential for optimizing reaction conditions and for understanding the factors that govern product distribution.

In the synthesis of pyrrolidine derivatives, the competition between kinetically and thermodynamically controlled pathways can influence the final product ratio. For example, computational studies on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that the main product is formed under kinetic control, following the pathway with the lowest activation energy barrier (ΔG‡). nih.govbeilstein-journals.org This implies that the reaction is largely irreversible under the given conditions and the faster-forming product predominates.

Experimental kinetic studies on related systems have been conducted to determine reaction orders, rate constants, and activation parameters. For instance, the kinetics of the reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and an NH-acid were investigated using UV spectrophotometry. tsijournals.com The reaction was found to follow second-order kinetics, and the activation energy was determined from the temperature dependence of the rate constant according to the Arrhenius equation. tsijournals.com While not directly involving 2-(ethoxymethyl)pyrrolidine, this methodology is applicable to studying its reactions.

The following table presents hypothetical kinetic data for a typical reaction involving a pyrrolidine derivative, illustrating the type of information that can be obtained from such studies.

Table 1: Hypothetical Kinetic Data for a Pyrrolidine Formation Reaction

Reactant Concentration (M)Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
0.1251.5 x 10⁻³55.0
0.1404.2 x 10⁻³
0.2251.5 x 10⁻³

Analysis of Transition State Geometries and Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as transition states and reaction intermediates. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for this purpose.

DFT calculations have been employed to model the transition state geometries and determine the energy barriers for various steps in the synthesis of pyrrolidine derivatives. researchgate.netresearchgate.netnih.govrsc.org For example, in the synthesis of pyrrolidinediones from coumarin (B35378) and nitromethane, the energy barriers for Michael addition, a Nef-type rearrangement, and the final cyclization have been calculated. nih.govrsc.org These calculations revealed that the cyclization step has a very low energy barrier when the lactone carbonyl group is protonated. nih.gov

Key intermediates in reactions involving 2-(ethoxymethyl)pyrrolidine include iminium ions, which are formed during reductive amination, and enolates or enamines, which can be involved in alkylation or cyclization reactions. The stability and reactivity of these intermediates are crucial in determining the course of the reaction. For instance, in the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines, an iminium borohydride (B1222165) intermediate is formed, which is then deprotonated to yield a dihydropyrrole. acs.org

The table below shows calculated activation energies for different steps in a related pyrrolidine synthesis, highlighting the energetic landscape of the reaction.

Table 2: Calculated Activation Energies for Pyrrolidinedione Synthesis nih.govrsc.org

Reaction StepActivation Energy (kJ/mol)
Deprotonated Nitromethane Addition to Coumarin21.7
Proton Transfer from Methylene to Nitro Group197.8
Oxygen Migration (Nef-type rearrangement, water-assisted)142.4
Cyclization (protonated intermediate)11.9
Tautomerization for Cyclization178.4

Computational and Experimental Approaches to Mechanistic Verification

A combination of computational and experimental techniques is essential for the robust verification of proposed reaction mechanisms.

Computational Approaches:

Density Functional Theory (DFT): As discussed, DFT is a powerful tool for calculating the geometries and energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. nih.govresearchgate.netresearchgate.netnih.govrsc.orgacs.orgnih.gov

Ab initio methods: These methods, based on first principles of quantum mechanics, can provide highly accurate results, though they are computationally more demanding than DFT.

Molecular Dynamics (MD) simulations: MD simulations can be used to study the dynamic behavior of molecules and to explore conformational landscapes, which can be important for understanding stereoselectivity.

Experimental Approaches:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are indispensable for the structural elucidation of products and, in some cases, stable intermediates. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in a molecule and can be used to monitor the progress of a reaction.

Kinetic Studies: Monitoring the reaction rate as a function of reactant concentrations and temperature provides crucial information about the reaction order and activation parameters. tsijournals.com

X-ray Crystallography: When a stable crystalline product or intermediate can be isolated, X-ray crystallography provides unambiguous structural and stereochemical information. acs.org

Isotope Labeling Studies: The use of isotopically labeled reactants can help to trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

Role of Catalysts and Additives in Modulating Reaction Pathways

Catalysts and additives can profoundly influence the rate, selectivity, and even the course of a reaction involving this compound.

Catalysts:

Metal Catalysts: A wide range of metal catalysts are employed in the synthesis of pyrrolidine derivatives.

Rhodium and Copper Complexes: These are used to catalyze the decomposition of diazo compounds for the synthesis of functionalized pyrrolidines. researchgate.net

Rhodium on Carbon or Alumina: These heterogeneous catalysts are effective for the hydrogenation of pyrroles to pyrrolidines. researchgate.netacs.org

Tris(pentafluorophenyl)borane (B(C6F5)3): This Lewis acid catalyzes the dehydrogenation of pyrrolidines to pyrroles. acs.org

Nickel Catalysts: Nickel stearate (B1226849) in combination with ethylaluminum chlorides has been used for the isomerization of alkenes. researchgate.net

Organocatalysts: The use of small organic molecules as catalysts has gained significant attention.

Chiral Phosphoric Acids: These have been shown to be effective catalysts for enantioselective aza-Michael cyclizations to form pyrrolidines. whiterose.ac.uk

Prolinamide Derivatives: These can act as efficient organocatalysts in various asymmetric transformations. nih.gov

Additives:

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can promote cyclization reactions. acs.org

Bases: Bases like triethylamine (B128534) are often used to neutralize acidic byproducts or to deprotonate substrates. Triethylamine hydrochloride has been used as an additive in the synthesis of a tetrazole-substituted pyrrolidine. orgsyn.org

Other Additives: In some cases, specific additives can have a beneficial effect. For example, diphenyldiselenide has been found to promote the ring closure in the synthesis of certain 2-pyrrolidinones. researchgate.net

The following table summarizes the roles of various catalysts and additives in the synthesis of pyrrolidine derivatives.

Table 3: Role of Catalysts and Additives in Pyrrolidine Synthesis

Catalyst/AdditiveReaction TypeRoleReference
Rh(II) and Cu(II) complexesDecomposition of diazoestersCatalyzes carbene/carbenoid formation for cyclization researchgate.net
Rh/Al₂O₃ or Rh/CHydrogenation of pyrrolesHeterogeneous catalyst for reduction of the aromatic ring researchgate.netacs.org
Chiral Phosphoric AcidIntramolecular aza-Michael reactionEnantioselective organocatalyst whiterose.ac.uk
B(C₆F₅)₃Dehydrogenation of pyrrolidinesLewis acid catalyst for hydride abstraction acs.org
DiphenyldiselenideCyclization to 2-pyrrolidinonesPromotes ring closure researchgate.net
Triethylamine hydrochlorideTetrazole formationAdditive in the [3+2] cycloaddition orgsyn.org

Applications As a Chiral Building Block and Versatile Intermediate in Advanced Organic Synthesis

Utility in the Stereoselective Construction of Complex Nitrogen Heterocyclic Systems

The pyrrolidine (B122466) ring is a fundamental structural unit in a multitude of biologically active nitrogen heterocycles. mdpi.comfrontiersin.orgnih.gov Chiral 2-substituted pyrrolidines, such as 2-(ethoxymethyl)pyrrolidine (B1343166), are valuable precursors for the stereoselective synthesis of more complex nitrogen-containing systems. nih.govacs.org These building blocks can be elaborated into a variety of alkaloids, polyhydroxylated indolizidines, and quinolizidines, many of which exhibit significant biological activities, including glycosidase inhibition. univpm.it

The stereocenter at the C2 position of the pyrrolidine ring can effectively direct the stereochemical outcome of subsequent reactions, enabling the construction of multiple stereogenic centers with high diastereoselectivity. Methodologies such as intramolecular haloamination and haloamidation of unsaturated systems derived from chiral pyrrolidines have been successfully employed to synthesize bicyclic and polycyclic nitrogen heterocycles. mdpi.com For instance, the nitrogen atom of a derivatized 2-(ethoxymethyl)pyrrolidine could act as an internal nucleophile in cyclization reactions, with the existing stereocenter influencing the facial selectivity of the ring closure.

The synthesis of complex nitrogen heterocycles often relies on the predictable stereochemical control offered by chiral starting materials. The utility of 2-(ethoxymethyl)pyrrolidine in this context is exemplified by its potential role in the synthesis of spirocyclic pyrrolidines and other intricate heterocyclic systems through 1,3-dipolar cycloaddition reactions. rsc.orgnih.gov

Design Principles for Derivatization and Analog Generation of 2-(Ethoxymethyl)pyrrolidine

The structural features of 2-(ethoxymethyl)pyrrolidine offer several avenues for derivatization and the generation of diverse analogs. The secondary amine of the pyrrolidine ring is a key site for modification, allowing for N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents. These modifications can modulate the steric and electronic properties of the molecule, influencing its reactivity and potential biological activity. nih.gov

The ethoxymethyl group at the C2 position provides another point for diversification. While the ether linkage is relatively stable, synthetic strategies could involve its cleavage to reveal a hydroxymethyl group, which can then be further functionalized through oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

The design of derivatization strategies often focuses on creating libraries of compounds for screening in drug discovery programs. lifechemicals.com By systematically modifying the pyrrolidine ring and its substituents, chemists can explore the structure-activity relationships (SAR) of a particular molecular scaffold. frontiersin.org For example, the synthesis of a series of N-substituted analogs of 2-(ethoxymethyl)pyrrolidine could be undertaken to probe the requirements for binding to a specific biological target.

Table 1: Potential Derivatization Strategies for 2-(Ethoxymethyl)pyrrolidine

Reaction TypeSite of DerivatizationReagents and ConditionsPotential Products
N-AlkylationPyrrolidine NitrogenAlkyl halides, reductive amination with aldehydes/ketonesN-Alkyl-2-(ethoxymethyl)pyrrolidines
N-AcylationPyrrolidine NitrogenAcyl chlorides, acid anhydrides, carboxylic acids with coupling agentsN-Acyl-2-(ethoxymethyl)pyrrolidines
N-ArylationPyrrolidine NitrogenAryl halides (e.g., Buchwald-Hartwig amination)N-Aryl-2-(ethoxymethyl)pyrrolidines
Ether CleavageEthoxymethyl GroupLewis acids (e.g., BBr₃), strong acids(2-Hydroxymethyl)pyrrolidine derivatives
OxidationC2-substituent (after ether cleavage)Oxidizing agents (e.g., PCC, Swern oxidation)Pyrrolidine-2-carbaldehyde or -carboxylic acid derivatives

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govwindows.netbohrium.com The integration of chiral building blocks like 2-(ethoxymethyl)pyrrolidine into MCRs can lead to the rapid and efficient synthesis of diverse libraries of stereochemically enriched heterocyclic compounds.

One potential application of 2-(ethoxymethyl)pyrrolidine in MCRs is in the Ugi or Passerini reactions. The secondary amine of the pyrrolidine could serve as the amine component in these reactions, leading to the formation of complex peptide-like structures. The stereochemistry of the 2-(ethoxymethyl)pyrrolidine backbone would be incorporated into the final product, potentially influencing its conformation and biological activity.

Furthermore, derivatives of 2-(ethoxymethyl)pyrrolidine could be designed to participate in other types of MCRs, such as those used to construct polysubstituted pyrroles or other heterocyclic systems. nih.gov For example, a suitably functionalized derivative could act as a key component in a palladium-catalyzed MCR for the synthesis of complex heterocyclic frameworks. The efficiency and atom economy of MCRs make them attractive for the synthesis of compound libraries for high-throughput screening. vjol.info.vn

Contributions to Asymmetric Synthesis of Other Pharmacologically Relevant Scaffolds

Chiral pyrrolidine derivatives are widely used as chiral auxiliaries and organocatalysts in asymmetric synthesis. nih.govacs.orgnih.gov The enantiomerically pure nature of 2-(ethoxymethyl)pyrrolidine makes it a candidate for such applications. As a chiral auxiliary, it could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.

In the realm of organocatalysis, proline and its derivatives have been shown to be highly effective catalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov The structural similarity of 2-(ethoxymethyl)pyrrolidine to proline suggests that it or its derivatives could also function as effective organocatalysts. The ethoxymethyl group could play a role in modulating the solubility and steric environment of the catalytic site, potentially leading to improved selectivity or reactivity compared to proline itself.

The application of 2-(ethoxymethyl)pyrrolidine-derived catalysts could facilitate the asymmetric synthesis of a wide range of pharmacologically relevant scaffolds, including those found in anticonvulsant, anti-inflammatory, and anticancer agents. nih.govresearchgate.netnih.gov

Table 2: Potential Applications in Asymmetric Synthesis

ApplicationRole of 2-(Ethoxymethyl)pyrrolidineExample ReactionPotential Product Scaffolds
Chiral AuxiliaryTemporary incorporation to control stereochemistryAsymmetric alkylation of an enolateChiral carboxylic acids, amino acids
OrganocatalystCatalyzing asymmetric transformationsAsymmetric aldol reactionChiral β-hydroxy ketones
Chiral LigandComplexation with a metal catalystAsymmetric hydrogenationChiral alcohols, amines

Exploration of its Role in Green Chemistry and Sustainable Synthetic Protocols

Green chemistry principles encourage the development of environmentally benign synthetic methods, including the use of safer solvents, catalysts, and reaction conditions, as well as the maximization of atom economy. vjol.info.vnresearchgate.netmdpi.comuniroma1.it The use of 2-(ethoxymethyl)pyrrolidine as a chiral building block or catalyst can be compatible with green chemistry principles.

For instance, employing 2-(ethoxymethyl)pyrrolidine-derived organocatalysts can be an environmentally friendly alternative to metal-based catalysts, which are often toxic and difficult to remove from the final product. researchgate.net Furthermore, the development of solvent-free or aqueous reaction conditions for transformations involving this compound would further enhance the greenness of the synthetic protocol.

Precursor for Advanced Materials and Functional Molecules (Focus on synthetic methodology, not material properties or specific applications)

The pyrrolidine scaffold is not only prevalent in biologically active molecules but also serves as a structural motif in advanced materials and functional molecules. The synthetic methodologies employed to incorporate 2-(ethoxymethyl)pyrrolidine into larger, more complex structures are of interest in materials science.

For example, functionalized pyrrolidines can be used as monomers in the synthesis of polymers with specific chiral properties. The ethoxymethyl group could be modified to include a polymerizable functional group, allowing for the incorporation of the chiral pyrrolidine unit into a polymer backbone.

Furthermore, the pyrrolidine nitrogen can be used to coordinate to metal centers, leading to the formation of chiral metal-organic frameworks (MOFs) or coordination polymers. The synthetic methodology for creating such materials would involve the careful selection of reaction conditions to control the self-assembly process and the final architecture of the material. The chirality of the 2-(ethoxymethyl)pyrrolidine ligand could impart chiral recognition properties to the resulting material. The development of synthetic routes to these advanced materials from readily available chiral precursors is an active area of research. nih.govresearchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 2 Ethoxymethyl Pyrrolidine Hydrochloride

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like 2-(Ethoxymethyl)pyrrolidine (B1343166) hydrochloride is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A key theoretical tool in this analysis is the mapping of the Potential Energy Surface (PES), a mathematical or graphical representation of a system's energy as a function of its geometric parameters. wikipedia.org

Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the energy of the molecule for a systematic grid of torsional angles. ub.edu This process, known as a potential energy scan, helps identify the low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. nih.govpythoninchemistry.org For instance, an intramolecular hydrogen bond between the pyrrolidine (B122466) nitrogen (or its proton in the hydrochloride form) and the ether oxygen of the side chain could significantly stabilize certain conformations. beilstein-journals.org The results of such an analysis can be summarized in a table detailing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of 2-(Ethoxymethyl)pyrrolidine This table illustrates the type of data generated from conformational analysis. The values are representative and based on general principles for similar molecules.

Conformer IDPyrrolidine PuckeringN-H OrientationSide Chain Torsion (τ1)Side Chain Torsion (τ2)Relative Energy (kcal/mol)
Conf-1 Envelope (C2-endo)Equatorialantigauche0.00
Conf-2 Twist (C1-C2)Axialgaucheanti1.25
Conf-3 Envelope (C2-endo)Equatorialgauchegauche2.10
Conf-4 Envelope (C3-exo)Axialantianti3.50

By mapping the PES, chemists can understand the dynamic equilibrium between different shapes of the molecule, which is crucial for predicting how it will interact with other molecules, such as enzymes or reactants. nih.govgithub.io

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the distribution of electrons within a molecule, which governs its stability and chemical reactivity. arabjchem.org Methods like DFT are used to determine key electronic properties of 2-(Ethoxymethyl)pyrrolidine hydrochloride. nih.gov

Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

Other important calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the protonated nitrogen would be a site of positive potential, while the oxygen atoms would be regions of negative potential. These calculations help predict where the molecule is likely to undergo electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of 2-(Ethoxymethyl)pyrrolidine This table presents typical electronic property data obtained from quantum chemical calculations using a common DFT method like B3LYP/6-31G.*

PropertyValueInterpretation
EHOMO -8.5 eVIndicates electron-donating capability
ELUMO 1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap 10.0 eVSuggests high kinetic stability
Dipole Moment 2.8 DIndicates a polar molecule
Mulliken Charge on N -0.65 eElectron-rich nitrogen atom (in the free base)
Mulliken Charge on O -0.58 eElectron-rich oxygen atom

These electronic descriptors are invaluable for rationalizing and predicting the chemical behavior of the molecule in various reaction conditions. arabjchem.org

Theoretical Studies on Reaction Selectivity and Pathway Prediction

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their selectivity (e.g., regioselectivity and stereoselectivity) and the step-by-step mechanism they follow. nih.gov For the synthesis or transformation of 2-(Ethoxymethyl)pyrrolidine, theoretical studies can elucidate the most favorable reaction pathway.

This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. rsc.org The activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which product will form fastest (kinetic control). beilstein-journals.org

For example, in a reaction to synthesize a substituted pyrrolidine, there might be multiple possible stereoisomers. nih.gov DFT calculations can model the transition states leading to each isomer. A lower activation energy for the transition state leading to the trans product compared to the cis product would predict that the trans isomer is the major product. acs.org Such studies are crucial for designing stereoselective syntheses, which are vital in fields like pharmaceutical chemistry where a specific stereoisomer is often the active drug. mdpi.comnih.gov

Table 3: Hypothetical Activation Energies for a Nucleophilic Addition to a Pyrrolidine Precursor This table illustrates how computational results can predict stereoselectivity in a reaction.

PathwayProduct IsomerTransition State Energy (kcal/mol)Predicted Outcome
Path A trans-product15.2Kinetically favored
Path B cis-product18.5Kinetically disfavored

These theoretical predictions guide the choice of catalysts, reagents, and reaction conditions to achieve the desired chemical transformation with high selectivity. acs.org

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Interactions

While quantum calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, especially in a solution. nih.gov MD simulations model the motion of every atom in a system, including the solute (this compound) and the surrounding solvent molecules (e.g., water).

For this compound, MD simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. The charged NH2+ group and the polar ethoxymethyl side chain will strongly interact with polar solvents like water, forming a structured solvation shell.

Conformational Dynamics: How the molecule transitions between its various stable conformations in solution. The flexibility of the pyrrolidine ring and side chain can be observed directly. researchgate.net

Intermolecular Interactions: The strength and lifetime of hydrogen bonds between the solute and solvent molecules can be quantified.

A key output of MD simulations is the Radial Distribution Function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF for the water oxygen atoms around the pyrrolidinium (B1226570) nitrogen would show a sharp peak at a short distance, indicating a well-defined hydration shell. These simulations are critical for understanding properties like solubility and for bridging the gap between theoretical calculations in the gas phase and real-world chemistry in solution. acs.org

In Silico Design and Prediction for Novel Derivative Synthesis

Computational chemistry plays a pivotal role in the rational design of new molecules. researchgate.net Starting with the core structure of 2-(Ethoxymethyl)pyrrolidine, in silico methods can be used to design and evaluate novel derivatives with potentially enhanced or new properties before any laboratory synthesis is attempted. nih.govrsc.org

The process often involves:

Virtual Library Generation: Creating a large, virtual library of candidate molecules by systematically modifying the parent structure (e.g., changing substituents on the pyrrolidine ring or altering the side chain). nih.gov

Property Prediction: Using computational tools, from rapid empirical methods to more rigorous quantum calculations, to predict key properties of each molecule in the virtual library. This could include synthetic accessibility, electronic properties, or predicted biological activity. nih.gov

Filtering and Prioritization: Applying computational filters to screen out molecules with undesirable properties (e.g., poor stability, predicted toxicity) and to rank the remaining candidates for synthesis. nih.gov

For instance, one could design a library of derivatives by replacing the ethyl group with other alkyl or aryl groups and then computationally screen them for properties that might correlate with a specific function. This in silico approach dramatically accelerates the discovery cycle by focusing experimental efforts on the most promising candidates. rsc.org

Development of Quantitative Structure-Property Relationship (QSPR) Models for Synthetic Predictability

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.commdpi.com In the context of synthesis, QSPR models can be developed to predict outcomes like reaction yield, reaction rate, or the optimal conditions for a particular transformation. nih.gov

The development of a QSPR model involves several steps:

Data Collection: Assembling a dataset of molecules (e.g., a series of pyrrolidine derivatives) for which a specific property (e.g., the yield of a cyclization reaction) has been experimentally measured.

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that encode its structural features (e.g., size, shape, electronic properties).

Model Building: Using machine learning algorithms (like multiple linear regression, neural networks, or support vector machines) to build a mathematical equation that links the descriptors to the experimental property. frontiersin.org

Validation: Rigorously testing the model's predictive power on an independent set of molecules not used in the model-building process.

A successful QSPR model for the synthesis of 2-(Ethoxymethyl)pyrrolidine derivatives could help chemists predict the expected yield for a new, unsynthesized derivative based solely on its proposed structure, thus optimizing the synthetic route and resource allocation. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.